![molecular formula C20H23N3O3 B13493358 (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide is a complex organic compound featuring a quinoline moiety and a cyclopentapyrrole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The cyclopentapyrrole structure is then introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Corresponding alcohol.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The cyclopentapyrrole structure may interact with enzymes, altering their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds such as 6-methoxyquinoline and quinoline N-oxide share structural similarities with (2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide.
Cyclopentapyrrole derivatives: Compounds like octahydrocyclopenta[b]pyrrole-2-carboxylic acid and its esters are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and cyclopentapyrrole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-21-19(24)18-11-13-4-3-5-17(13)23(18)20(25)16-8-6-12-10-14(26-2)7-9-15(12)22-16/h6-10,13,17-18H,3-5,11H2,1-2H3,(H,21,24)/t13-,17-,18-/m0/s1 |
InChIキー |
RDXVAEJFTWUNRH-KKXDTOCCSA-N |
異性体SMILES |
CNC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1C(=O)C3=NC4=C(C=C3)C=C(C=C4)OC |
正規SMILES |
CNC(=O)C1CC2CCCC2N1C(=O)C3=NC4=C(C=C3)C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


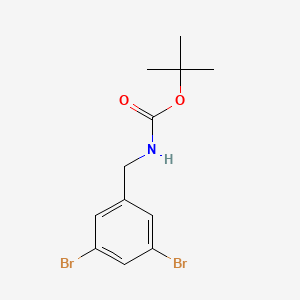
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)
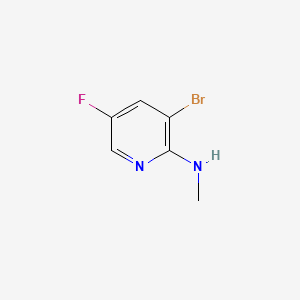

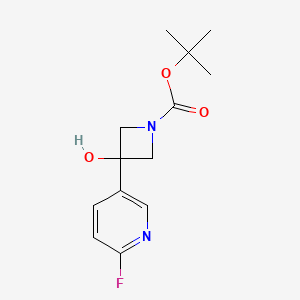
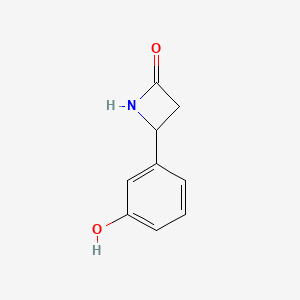

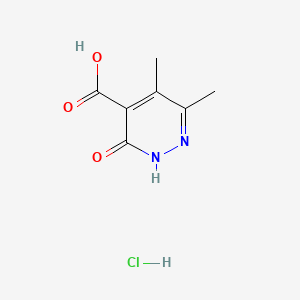

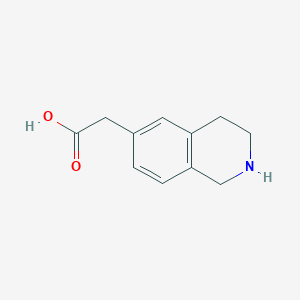
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
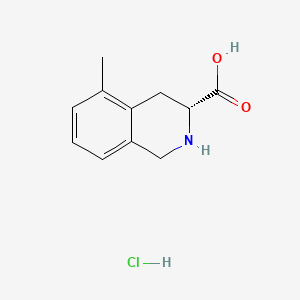
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
